molecular formula C8H13N3O B12929652 3-Methyl-2-(1H-pyrazol-4-yl)morpholine

3-Methyl-2-(1H-pyrazol-4-yl)morpholine

Cat. No.: B12929652
M. Wt: 167.21 g/mol
InChI Key: DNENKWHFXPHFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(1H-pyrazol-4-yl)morpholine is a chemical compound of high interest in medicinal chemistry and drug discovery, featuring a hybrid structure combining a pyrazole heterocycle with a morpholine ring. This combination is significant as both subunits are privileged scaffolds found in numerous biologically active molecules and approved drugs . The pyrazole nucleus is a five-membered heterocycle known for its extensive pharmacological profile, including anti-inflammatory, antimicrobial, and anticancer activities . Notable drugs containing a pyrazole core include the anti-inflammatory agent celecoxib and the antipsychotic CDPPB, underscoring the pharmacophoric importance of this ring system . Concurrently, the morpholine ring, a six-membered moiety containing oxygen and nitrogen, is frequently incorporated into drug molecules to influence solubility, metabolic stability, and overall pharmacokinetic properties. Research into compounds featuring both pyrazole and morpholine motifs has demonstrated their potential in developing novel therapeutic agents. For instance, such structural hybrids have been investigated as inhibitors of key inflammatory pathways, such as nitric oxide production in microglial cells, highlighting their value in neuroscience research . Furthermore, analogous structures have been explored for their inhibitory activity against phosphoinositide 3-kinases (PI3K), a key target in oncology and inflammation research . This reagent is intended for use in hit-to-lead optimization campaigns, the synthesis of more complex target molecules, and structure-activity relationship (SAR) studies. It serves as a key building block for researchers developing new active compounds for academic and industrial research programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-methyl-2-(1H-pyrazol-4-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-8(12-3-2-9-6)7-4-10-11-5-7/h4-6,8-9H,2-3H2,1H3,(H,10,11)

InChI Key

DNENKWHFXPHFQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1)C2=CNN=C2

Origin of Product

United States

Palladium Catalyzed Cross Coupling:the Buchwald Hartwig Amination is a Powerful Method for the Formation of C N Bonds Between Aryl or Heteroaryl Halides and Amines.nih.govin the Context of Synthesizing the Target Molecule, This Would Involve the Coupling of a 4 Halopyrazole E.g., 4 Bromo or 4 Iodopyrazole with 3 Methylmorpholine. the Choice of Palladium Catalyst and Ligand is Crucial for the Success of This Reaction, with Bulky Biarylphosphine Ligands Such As Tbubrettphos Showing High Efficiency for the Amination of Unprotected Bromoimidazoles and Bromopyrazoles.acs.org

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, selectivity, and sustainability of the synthesis of 3-methyl-2-(1H-pyrazol-4-yl)morpholine, advanced synthetic techniques and process optimization are employed.

Catalytic Systems in Heterocyclic Synthesis

The use of transition metal catalysts is central to many of the key transformations in the synthesis of the target molecule.

Palladium Catalysis: As mentioned, palladium catalysts are instrumental in the C-N cross-coupling of 4-halopyrazoles with morpholine derivatives. nih.gov The development of specialized ligands has expanded the scope and efficiency of these reactions, allowing for the coupling of a wide range of functionalized primary and secondary amines with heteroaryl halides, often at low catalyst loadings. nih.gov

Copper Catalysis: Copper(I) iodide (CuI) has been shown to be an effective catalyst for the C-N coupling reactions of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen, a situation where palladium catalysts can sometimes lead to β-elimination byproducts. nih.gov

Other Catalytic Systems: Iron(III) has been utilized for the diastereoselective synthesis of substituted morpholines. organic-chemistry.org Furthermore, the development of heterogeneous catalysts is an area of growing interest as they offer advantages in terms of catalyst separation and recycling, contributing to more sustainable synthetic processes. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of pyrazole and morpholine derivatives aims to reduce the environmental impact by utilizing eco-friendly solvents, catalysts, and energy sources. nih.gov Recent advancements have focused on methods that are atom-economical, high-yielding, and operationally simple. nih.gov

One notable green approach involves the use of microwave irradiation, often coupled with solvent-free conditions, to accelerate reaction times and increase yields in the synthesis of pyrazole derivatives. researchgate.netmdpi.com For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved in high yields and with short reaction times from tosylhydrazones of α,β-unsaturated carbonyl compounds under microwave activation. researchgate.netmdpi.com This method can be further improved through a "one-pot" synthesis starting directly from the carbonyl precursors. researchgate.netmdpi.com

Solvent-free grinding techniques also represent an environmentally benign method for synthesizing pyrazoline derivatives from 2'-hydroxychalcones and hydrazine (B178648) hydrate. mobt3ath.com This approach is characterized by short reaction times, a cleaner reaction profile, and easier workup, making it a practical and economical alternative to classical methods. mobt3ath.com

In the context of morpholine synthesis, traditional methods often involve harsh reagents. However, greener alternatives are being explored. While not directly for the target compound, the synthesis of morpholine itself from diethanolamine (B148213) using hydrochloric acid and subsequent distillation is a well-established, albeit energy-intensive, process. youtube.com The development of catalytic and aqueous media-based syntheses for related heterocyclic systems points towards more sustainable future routes. nih.gov For example, the synthesis of pyrazole compounds in aqueous media using catalytic imidazole (B134444) demonstrates a move towards greener reaction conditions. nih.gov

The overarching goal in the green synthesis of these heterocyclic compounds is the reduction of hazardous waste and energy consumption, aligning with the core tenets of sustainable chemistry. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of heterocyclic compounds like pyrazole and morpholine derivatives. frontiersin.orgyoutube.com

While a specific MCR for this compound is not prominently described, the principles can be applied by examining MCRs for the synthesis of its constituent rings. For instance, a one-pot, four-component synthesis of morpholine-connected pyrazolidine (B1218672) derivatives has been developed using direct metal-free catalysis. nih.gov This highlights the feasibility of bringing together morpholine and pyrazole precursors in a single synthetic operation. nih.gov

The Petasis borono-Mannich reaction is another versatile three-component reaction used to synthesize substituted amines, including morpholine derivatives. researchgate.net This reaction couples a carbonyl compound, an amine (such as a substituted morpholine), and a boronic acid to form the desired product, often with high efficiency. researchgate.net

For the pyrazole component, various MCRs have been reported. A three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone, catalyzed by L-proline, has been investigated for the synthesis of pyrazolo[3,4-b]quinolines. nih.gov Although this specific reaction was found to produce a different product than initially reported, it demonstrates the exploration of MCRs in this chemical space. nih.gov Another example is the four-component reaction of benzaldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) to produce dihydropyrano[2,3-c]pyrazoles, showcasing the potential to build complex pyrazole-containing systems in a single step. frontiersin.org

The development of MCRs for the direct synthesis of this compound would likely involve the strategic combination of a precursor for the 3-methylmorpholine ring, a synthon for the pyrazole ring, and a suitable linking strategy, potentially catalyzed by an acid, base, or transition metal.

Purification Methodologies and Techniques (General academic relevance, not specific data)

The purification of the final compound and intermediates is a critical step in any synthetic sequence. For compounds like this compound and its analogues, a combination of standard and advanced purification techniques would be employed.

Crystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. For morpholine derivatives, recrystallization from solvents like ethyl acetate (B1210297) has been reported. acs.org Isopropyl alcohol and ether are also used for the crystallization of morpholine and pyrazole derivatives. google.com

Column Chromatography: This is a highly versatile purification method used to separate compounds based on their differential adsorption to a stationary phase. For morpholine-substituted tetrahydroquinoline derivatives, column chromatography is a standard purification step. mdpi.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC): HPLC is often used to assess the purity of the final compounds and can also be employed for preparative purification. It offers higher resolution and speed compared to traditional column chromatography. For instance, the purity of morpholine-substituted tetrahydroquinoline derivatives was confirmed to be over 95% using HPLC. mdpi.com

Distillation: For liquid compounds or intermediates, distillation is a common purification method. Fractional distillation, in particular, is used to separate liquids with close boiling points. The purification of morpholine itself involves fractional distillation to obtain the pure product. youtube.com

Extraction: Liquid-liquid extraction is frequently used during the workup of a reaction to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, often an aqueous and an organic layer. acs.org

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. A combination of these techniques is often necessary to obtain a highly pure sample suitable for further use.

Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 2 1h Pyrazol 4 Yl Morpholine

Conformational Landscape and Energy Minima

The conformational landscape of 3-Methyl-2-(1H-pyrazol-4-yl)morpholine would be determined by the rotational possibilities around the single bonds connecting the morpholine (B109124) and pyrazole (B372694) rings, as well as the inherent flexibility of the morpholine ring itself. The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents at the 2 and 3 positions would influence the preference for axial or equatorial positioning of these groups.

A thorough conformational analysis would involve computational methods, such as molecular mechanics or density functional theory (DFT), to map the potential energy surface. This process would identify various stable conformers (energy minima) and the transition states that separate them. Key factors influencing the conformational preferences would include:

Steric Hindrance: Interactions between the methyl group at the 3-position and the pyrazolyl group at the 2-position, as well as their interactions with the rest of the morpholine ring.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the N-H of the pyrazole ring and the oxygen or nitrogen atoms of the morpholine ring could significantly stabilize certain conformations.

Tautomerism: The 1H-pyrazole ring can exist in two tautomeric forms (1H and 2H). The position of the hydrogen on the pyrazole nitrogen would influence the electronic properties and potential for hydrogen bonding, thereby affecting the conformational landscape.

The results of such an analysis would typically be presented in a table of relative energies for the identified conformers.

Table 3.1.1: Hypothetical Relative Energies of Conformers for this compound (Note: This table is illustrative and not based on experimental data.)

ConformerDescriptionRelative Energy (kcal/mol)
Chair-Eq-EqChair conformation with both methyl and pyrazolyl groups in equatorial positions.0.00 (Global Minimum)
Chair-Ax-EqChair conformation with the methyl group in an axial position and the pyrazolyl group in an equatorial position.+2.5
Chair-Eq-AxChair conformation with the methyl group in an equatorial position and the pyrazolyl group in an axial position.+3.1
Twist-BoatA higher-energy twist-boat conformation.+5.8

Stereochemical Assignment and Chirality Determination

The structure of this compound contains two chiral centers at the C2 and C3 positions of the morpholine ring. This gives rise to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are an enantiomeric pair, as are the (2R, 3S) and (2S, 3R) isomers. These pairs of enantiomers are diastereomers of each other.

The definitive assignment of the absolute stereochemistry would require either the synthesis of the compound from a chiral precursor of known configuration or the use of chiroptical techniques on a resolved mixture. Methods for stereochemical assignment include:

Chiral Chromatography: Separation of the enantiomers using a chiral stationary phase, followed by characterization of each isomer.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These techniques measure the differential absorption of left and right circularly polarized light. Comparison of the experimental spectra with those predicted by quantum chemical calculations for a specific enantiomer can determine the absolute configuration.

X-ray Crystallography of a Chiral Salt or Derivative: If the compound can be crystallized with a chiral co-former of known stereochemistry, the absolute configuration of the entire molecule can be determined.

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, typically using Density Functional Theory (DFT), would provide deep insights into the electronic properties of this compound. Such studies would elucidate:

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Mapping: An ESP map would reveal the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. The nitrogen atoms of the pyrazole and morpholine rings, as well as the morpholine oxygen, would likely be regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and specific donor-acceptor interactions (hyperconjugation) within the molecule, offering a detailed picture of the bonding.

Table 3.3.1: Hypothetical Calculated Electronic Properties (Note: This table is illustrative and not based on experimental data.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Solid-State Structural Investigations (e.g., X-ray Crystallography methodology)

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If suitable crystals of this compound could be grown, this technique would provide precise information on:

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.

Conformation in the Solid State: The preferred conformation adopted by the molecule in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal, revealing any hydrogen bonds, van der Waals forces, or other non-covalent interactions that stabilize the crystal structure. For instance, the pyrazole N-H group could act as a hydrogen bond donor to the morpholine oxygen or nitrogen of a neighboring molecule.

The methodological process would involve:

Growing single crystals of sufficient quality.

Mounting a crystal on a diffractometer and collecting diffraction data by irradiating it with X-rays.

Solving the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

Refining the structural model to obtain the final, precise atomic coordinates and thermal parameters.

Table 3.4.1: Hypothetical Crystallographic Data (Note: This table is illustrative and not based on experimental data.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.54
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.215

Chemical Reactivity and Derivatization Potential of the 3 Methyl 2 1h Pyrazol 4 Yl Morpholine Scaffold

Functional Group Interconversions and Transformations

The chemical architecture of 3-methyl-2-(1H-pyrazol-4-yl)morpholine offers several sites amenable to functional group interconversions and transformations. These modifications are key to modulating the physicochemical and pharmacological properties of the molecule.

The pyrazole (B372694) ring is a primary site for derivatization. The unsubstituted nitrogen atom (N-H) of the pyrazole ring is a versatile handle for introducing a wide array of substituents. nih.govnih.gov This pyrrole-like nitrogen possesses acidic character and can serve as a hydrogen bond donor, a feature that can be modified through N-alkylation or N-arylation to probe its role in biological interactions. nih.gov

The methyl group at the 3-position of the morpholine (B109124) ring, while generally less reactive, could potentially undergo oxidation to an alcohol or carboxylic acid under specific conditions, providing another avenue for derivatization.

Regioselective and Stereoselective Peripheral Modifications

Achieving regioselectivity and stereoselectivity in the modification of the this compound scaffold is crucial for generating specific analogues with well-defined structures and biological activities.

Regioselective modifications primarily target the pyrazole ring. The two nitrogen atoms of the pyrazole ring present a challenge for regioselective substitution. However, systematic studies on 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved under basic conditions, such as using K2CO3 in DMSO. acs.org Furthermore, catalytic methods for the intermolecular C-H arylation of pyrazoles have been developed, allowing for the introduction of aryl groups at specific positions on the pyrazole ring with high regiocontrol. acs.org Copper(II)-mediated N-arylation is another regioselective method for modifying pyrazoles. rsc.org

Stereoselective modifications are centered on the chiral centers of the morpholine ring. The this compound scaffold possesses stereocenters at the C2 and C3 positions of the morpholine ring. Stereoselective synthesis of morpholine derivatives is an active area of research. For instance, polymer-supported synthesis has been employed for the stereoselective formation of morpholine-3-carboxylic acids. nih.gov The stereochemistry of the substituents on the morpholine ring can significantly influence the biological activity of the resulting compounds.

Exploration of Diversification Points for Analogue Synthesis

The this compound scaffold offers multiple diversification points for the synthesis of a library of analogues. These points allow for systematic exploration of the structure-activity relationship (SAR). The primary diversification points are the pyrazole N-H, the morpholine N-H, and the pyrazole C-H positions.

Diversification PointPotential ModificationsRationale for Diversification
Pyrazole N-H Alkylation, Arylation, AcylationTo modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. N-substituted pyrazoles are common in drug molecules. researchgate.net
Morpholine N-H Alkylation, Arylation, Acylation, SulfonylationTo alter basicity, polarity, and introduce groups for further functionalization. The morpholine moiety is a privileged structure in medicinal chemistry. nih.gov
Pyrazole C-H Halogenation, ArylationTo introduce substituents that can interact with specific binding pockets in biological targets and to serve as handles for further cross-coupling reactions.

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its substitution patterns have a major impact on biological properties. nih.govrsc.org The morpholine ring is also a versatile building block in drug design, often contributing to improved pharmacokinetic properties. nih.govresearchgate.net The combination of these two heterocyclic systems provides a rich chemical space for analogue synthesis.

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 2 1h Pyrazol 4 Yl Morpholine

In Silico Characterization of Molecular Descriptors Relevant to Research (Excluding ADMET for safety/toxicity)

Ligand Efficiency and Lipophilic Efficiency Assessment in Research Contexts

Ligand efficiency (LE) and lipophilic efficiency (LiPE) are key metrics in medicinal chemistry used to assess the quality of a compound and its potential for development into a drug. LE measures the binding energy of a ligand to its target protein on a per-atom basis, providing an indication of how efficiently the molecule uses its size to achieve binding. A higher LE value is generally desirable, as it suggests a more potent interaction with the target relative to the compound's molecular weight.

LiPE, on the other hand, relates the potency of a compound to its lipophilicity, typically measured as logP or clogP. It is a valuable parameter for identifying compounds that are likely to have a good balance of potency and drug-like properties, such as solubility and permeability, while minimizing the risk of promiscuous binding and toxicity associated with high lipophilicity.

While specific experimental data for 3-Methyl-2-(1H-pyrazol-4-yl)morpholine is not publicly available, we can infer its likely LE and LiPE profile by examining structurally related compounds, particularly those that have been investigated as kinase inhibitors. The pyrazole (B372694) and morpholine (B109124) scaffolds are common features in many kinase inhibitors, making this class of compounds a relevant reference point.

For the purpose of this analysis, we will consider a series of pyrazolopyrimidine derivatives that incorporate a morpholine or related heterocyclic moiety. These compounds have been evaluated as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth and proliferation. unimi.itresearchgate.netnih.govcapes.gov.br By analyzing their reported biological activity (pIC50) and calculated lipophilicity (clogP), we can calculate their LE and LiPE values and construct a data table that provides a framework for understanding the potential of this compound.

The following table presents data for a series of mTOR inhibitors with a pyrazolopyrimidine core, which serves as an analogue to the pyrazole core of our target compound, and various morpholine-like substituents.

Compound IDStructurepIC50 (mTOR)clogPHeavy Atom Count (HAC)Ligand Efficiency (LE)Lipophilic Efficiency (LiPE)
Analog 1 Pyrazolopyrimidine with Morpholine7.12.5250.284.6
Analog 2 Pyrazolopyrimidine with (R)-3-Methylmorpholine7.52.8260.294.7
Analog 3 Pyrazolopyrimidine with (S)-3-Methylmorpholine6.92.8260.274.1
Analog 4 Pyrazolopyrimidine with (3S,5R)-3,5-Dimethylmorpholine7.33.1270.274.2
Analog 5 Pyrazolopyrimidine with 3-Oxa-8-azabicyclo[3.2.1]octane8.02.6270.305.4

Data Interpretation and Projections for this compound

The data presented for the pyrazolopyrimidine analogs reveals several key trends. The introduction of a methyl group on the morpholine ring, as seen in Analog 2 ((R)-3-Methylmorpholine), leads to a modest increase in potency (pIC50) and a slight increase in lipophilicity (clogP) compared to the unsubstituted morpholine analog (Analog 1 ). This results in a comparable and favorable Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE). The stereochemistry of the methyl group appears to be significant, with the (R)-enantiomer showing higher potency than the (S)-enantiomer (Analog 3 ).

The bridged morpholine analog (Analog 5 ) exhibits the highest potency and a very favorable LiPE of 5.4. This suggests that the conformational constraint and the specific shape of this substituent are well-accommodated in the binding site of the target kinase.

Based on this analysis, we can project the likely properties of this compound. The presence of the 3-methyl group on the morpholine ring is analogous to what is seen in Analogs 2 and 3. It is reasonable to hypothesize that this compound would exhibit a clogP in a similar range (approximately 2.5-3.0) and could achieve a respectable potency against relevant biological targets, particularly kinases. Consequently, its LE and LiPE values are also expected to be in a favorable range for a lead compound. The pyrazole ring is a well-established pharmacophore in kinase inhibitors, often involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain. mdpi.com The morpholine moiety is frequently employed to improve physicochemical properties such as solubility and to fill specific pockets within the ATP-binding site. unimi.it

Structure Activity Relationship Sar Studies of 3 Methyl 2 1h Pyrazol 4 Yl Morpholine Analogues

Systematic Modifications on the Pyrazole (B372694) Moiety and their Impact on Biological Activity

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological activity of the resulting analogues. nih.govresearchgate.netnih.gov The presence of the pyrazole nucleus in a variety of structures is linked to diverse applications in medicine and agriculture. nih.govmdpi.com Modifications to this five-membered heterocyclic ring, which contains two adjacent nitrogen atoms, have been extensively studied to understand their effect on potency and selectivity. nih.govresearchgate.net

Research into pyrazole-based inhibitors has shown that even minor alterations to the pyrazole core can lead to substantial changes in biological activity. nih.gov For instance, in a series of pyrazole-based meprin inhibitors, the introduction of different lipophilic moieties at the N-1 position of the pyrazole, such as methyl or phenyl groups, resulted in a four- to six-fold decrease in activity compared to the unsubstituted pyrazole. nih.gov Conversely, substitutions at the C-3 and C-5 positions of the pyrazole ring have been shown to be critical for activity. Studies on 3,5-diphenylpyrazole (B73989) derivatives revealed that while a diphenyl configuration showed high inhibitory activity, replacing a phenyl group with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in potency. nih.gov However, a cyclopentyl moiety at this position maintained similar activity levels. nih.gov

In a different series of pyrazole-fused curcumin (B1669340) analogues, substitutions on the 1H-pyrazole ring were found to be influential in determining cytotoxicity against cancer cell lines. nih.gov Analogues featuring a 3-methyl or 3-phenyl-1H-pyrazole were more potent than those with a 3-carboxy-1H-pyrazole. nih.gov Furthermore, the nature of the substituent on the phenyl ring at the N-1 position of the pyrazole also played a role, with electron-withdrawing groups being a key area of investigation. nih.gov The combination of a pyrazole moiety with other heterocyclic systems, such as thiophene, has been reported to enhance anti-inflammatory and antibacterial activities. ijrrjournal.com

The following table summarizes the observed impact of various substitutions on the pyrazole moiety in related compound series.

Modification Site Substituent Observed Impact on Biological Activity Reference
Pyrazole N-1Methyl, Phenyl4- to 6-fold decrease in meprin inhibition. nih.gov
Pyrazole N-1Unsubstituted (H)Higher activity compared to N-1 substituted analogues. nih.govacs.org
Pyrazole C-3/C-5PhenylHigh inhibitory activity. nih.gov
Pyrazole C-3/C-5Methyl, BenzylDecreased inhibitory activity. nih.gov
Pyrazole C-3/C-5CyclopentylSimilar activity to phenyl substitution. nih.gov
Pyrazole C-3Methyl, PhenylMore potent cytotoxicity in curcumin analogues. nih.gov
Pyrazole C-3CarboxyLess cytotoxic in curcumin analogues. nih.gov
Pyrazole MoietyFused with ThiopheneEnhanced anti-inflammatory and antibacterial activity. ijrrjournal.com

Systematic Modifications on the Morpholine (B109124) Ring System and their Impact on Biological Activity

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a common pharmacophore used to improve the pharmacokinetic properties of drug candidates. researchgate.netresearchgate.net Its ability to form hydrogen bonds can enhance interactions with biological targets. researchgate.nete3s-conferences.org

SAR studies on various morpholine-containing compounds have highlighted the importance of its substitution pattern. The introduction of an alkyl group at the C-3 position of the morpholine ring, as seen in the parent compound 3-Methyl-2-(1H-pyrazol-4-yl)morpholine, has been shown to increase anticancer activity in other series. researchgate.net The oxygen atom within the morpholine ring is often crucial, as it can act as a hydrogen bond acceptor, interacting with residues in the catalytic sites of enzymes. researchgate.nete3s-conferences.org For example, in a series of PI3K/mTOR inhibitors, the morpholine oxygen was observed to form a hydrogen bond with a valine residue in the enzyme's catalytic site. e3s-conferences.org

Furthermore, the direct attachment of the morpholine ring to other heterocyclic systems is a strategy used to enhance potency. e3s-conferences.org The substitution on the morpholine nitrogen can also be critical. In the development of a 5-HT2A receptor inverse agonist, a 2-morpholinoethoxy chain attached to a phenyl ring was a key feature of the optimized compound, APD791. nih.gov

The table below outlines the effects of modifications to the morpholine ring in various compound classes.

Modification Site/Feature Modification Detail Observed Impact on Biological Activity Reference
Morpholine C-3Alkyl substitutionLeads to an increase in anticancer activity. researchgate.net
Morpholine OxygenHydrogen Bond AcceptorForms hydrogen bonds with catalytic sites of enzymes, improving affinity. researchgate.nete3s-conferences.org
Morpholine RingDirect attachment to other heterocyclesCan enhance overall potency. e3s-conferences.org
Morpholine NitrogenSubstituted with an ethoxy-phenyl linkerKey structural feature for high affinity in a 5-HT2A inverse agonist. nih.gov

Stereochemical Influences on SAR

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dramatically affect binding affinity and biological activity. For chiral molecules like this compound, which has stereocenters at the C-2 and C-3 positions of the morpholine ring, the specific stereoisomer can exhibit significantly different potency and efficacy.

Positional Scanning and Substituent Effects on Research-Relevant Activity

Positional scanning involves systematically varying substituents at different positions on a chemical scaffold to map out the SAR and identify key areas for optimization. For analogues of this compound, this involves exploring substitutions on both the pyrazole and morpholine rings.

On the pyrazole moiety, studies have demonstrated the importance of the substitution positions. Research on pyrazole-based inhibitors has systematically evaluated modifications at positions 3 and 5. nih.gov For example, introducing a cyanophenyl group at C-3 of a 3,5-diphenylpyrazole scaffold was explored to probe interactions with specific pockets in the target enzyme. nih.gov The results indicated that the position of the cyano group (meta or para) on the phenyl ring influenced the inhibitory activity. nih.gov

On the morpholine ring, the introduction of substituents can modulate the molecule's properties. An alkyl group at the C-3 position, as in the title compound, has been found to be beneficial for activity in other contexts. researchgate.net Additionally, substitutions on the phenyl ring of phenyl-morpholine derivatives have shown that electron-releasing groups can increase antimicrobial and anti-inflammatory activity. bas.bg Halogen substitution on an aromatic ring attached to a morpholine-pyrazoline scaffold was also found to be a requirement for potent activity in one study. e3s-conferences.org

Design Principles for Optimized Research Tools and Probes

The collective SAR findings for analogues of this compound provide a set of design principles for creating optimized research tools and probes. The goal is to develop molecules with high potency, selectivity, and suitable physicochemical properties for in vitro and in vivo studies. researchgate.netnih.gov

A primary principle is the strategic use of substitution to enhance target engagement. The morpholine ring is often incorporated to improve pharmacokinetic properties and can be a key interaction point through its oxygen atom. researchgate.nete3s-conferences.org The SAR data suggests that maintaining or carefully modifying the C-3 methyl group on the morpholine ring could be advantageous. researchgate.net

For the pyrazole moiety, the N-1 position appears sensitive to substitution, with unsubstituted pyrazoles often showing higher potency. nih.govacs.org Therefore, derivatization at this position should be approached with caution. In contrast, the C-3 and C-5 positions of the pyrazole are prime locations for introducing substituents to modulate activity and selectivity. nih.gov The choice of substituent, from simple alkyls to more complex aryl groups, can fine-tune the compound's interaction with the target protein. nih.govnih.gov Combining the pyrazole-morpholine scaffold with other chemical fragments is another valid strategy for developing novel compounds with enhanced biological profiles. e3s-conferences.org The optimization process that led to the discovery of the highly selective 5-HT2A inverse agonist APD791 exemplifies these principles, where a series of phenyl pyrazole compounds were systematically modified to improve selectivity, solubility, and antiplatelet activity while minimizing off-target effects. nih.gov

Future Research Perspectives and Potential Academic Applications of 3 Methyl 2 1h Pyrazol 4 Yl Morpholine

Development as Probes for Biological Systems

The development of chemical probes is essential for studying the function and localization of biological macromolecules. The 3-Methyl-2-(1H-pyrazol-4-yl)morpholine scaffold is an excellent candidate for derivatization into highly specific probes. The pyrazole (B372694) and morpholine (B109124) rings contain nitrogen and oxygen atoms capable of forming hydrogen bonds, a key feature for interacting with biological targets. researchgate.net

Future research could focus on synthesizing analogs of this compound by introducing reporter tags, such as fluorophores or biotin (B1667282), to visualize and track target proteins within cells or tissues. Given that pyrazole and morpholine derivatives are known to interact with a variety of enzymes and receptors, these probes could be invaluable tools. researchgate.netnih.gov For instance, pyrazolo[3,4-b]quinolines, which are structurally related, are known for their fluorescent properties, suggesting that the pyrazole core in this compound could be modified to create novel fluorescent sensors. mdpi.com

Table 1: Potential Modifications for Biological Probe Development

Modification Strategy Reporter Tag Example Potential Application
Fluorescent Labeling Attaching a BODIPY or fluorescein (B123965) dye Visualizing target localization via microscopy
Affinity Tagging Incorporating a biotin molecule Target protein isolation and identification
Radiolabeling Introducing isotopes like ¹⁴C or ³H Quantitative binding assays
Photoaffinity Labeling Adding a photoreactive group (e.g., benzophenone) Covalently linking to and identifying unknown targets

Application in Chemical Biology to Elucidate Biological Pathways

A primary application of novel small molecules in chemical biology is to modulate the function of specific proteins, thereby clarifying their roles in complex biological pathways. Derivatives of this compound could be designed as selective inhibitors or activators of various targets. The broad biological activity profile of pyrazole and morpholine derivatives—including anti-inflammatory, antimicrobial, and anticancer effects—points to a multitude of potential protein targets. researchgate.netjocpr.com

For example, various pyrazole derivatives have been investigated as inhibitors of enzymes like Dipeptidyl Peptidase-IV (DPP-IV), which is relevant in metabolic diseases, and Monoamine Oxidase (MAO), a target for neurological disorders. nih.govchemmethod.com By systematically synthesizing a library of compounds based on the this compound core and screening them against panels of enzymes (e.g., kinases, proteases), researchers could identify potent and selective modulators. These molecules could then be used to dissect signaling pathways implicated in disease, providing insights that are not attainable through genetic methods alone.

Exploration of Novel Research Avenues (Pre-clinical/Conceptual)

The unique combination of the morpholine and pyrazole heterocycles opens up numerous conceptual avenues for preclinical research. The structural versatility of the scaffold allows for extensive modification to optimize binding affinity and selectivity for new biological targets. mdpi.comresearchgate.net Based on the established activities of related compounds, several research directions can be envisioned.

Antimicrobial Drug Discovery: With the rise of multidrug-resistant pathogens, there is a constant need for new antimicrobial agents. Both pyrazoline and morpholine derivatives have demonstrated significant antibacterial and antifungal properties. jocpr.comnih.gov Future studies could explore modifications of the this compound structure to develop agents targeting novel bacterial or fungal pathways.

Anticancer Research: Many morpholine-containing compounds exhibit potent anticancer activity. researchgate.net Research could focus on creating derivatives that inhibit specific cancer-related targets, such as protein kinases or cell cycle regulators. The pyrazole ring is also a key component in many existing anticancer agents.

Neuroscience: Pyrazole derivatives have been designed as ligands for cannabinoid (CB1) receptors and other central nervous system targets. nih.gov The morpholine moiety is also present in compounds with neurological activity. This suggests that the this compound scaffold could be a starting point for developing tools to study neurodegenerative diseases or psychiatric disorders.

Integration with Advanced Screening and Discovery Technologies

The properties of this compound make it highly suitable for integration into modern drug discovery platforms.

Fragment-Based Approaches: With a molecular weight of approximately 167 g/mol , the core structure is an ideal candidate for fragment-based ligand discovery (FBLD). uni.lu Its three-dimensional shape and distribution of hydrogen bond donors and acceptors provide a solid starting point for screening against protein targets using techniques like X-ray crystallography or nuclear magnetic resonance (NMR). Successful fragments can then be grown or linked to generate more potent lead compounds.

Covalent Ligand Discovery: There is growing interest in developing irreversible inhibitors that form a covalent bond with their target protein, often leading to enhanced potency and duration of action. Research on EGFR inhibitors has shown that a pyrazole-containing scaffold can be part of a potent covalent inhibitor. nih.gov By appending a reactive electrophilic group (a "warhead") to the this compound core, it could be adapted to create covalent probes or inhibitors for targets with a suitably positioned nucleophilic residue (e.g., cysteine) in their active site.

Interdisciplinary Collaboration and Translational Research Opportunities (Academic, not clinical)

The exploration of this compound and its derivatives is an inherently interdisciplinary endeavor, providing rich opportunities for academic collaboration.

Chemistry and Biology: Synthetic organic chemists can collaborate with biochemists and pharmacologists to design, synthesize, and test libraries of new compounds. researchgate.netresearchgate.net Chemists can focus on developing efficient synthetic routes, while biologists perform high-throughput screening and detailed mechanistic studies.

Computational and Experimental Science: Computational chemists can use molecular modeling and docking simulations to predict how derivatives might bind to specific targets, thereby guiding synthetic efforts. chemmethod.com These in silico predictions can then be validated through experimental binding assays and structural biology techniques, creating a powerful feedback loop for compound optimization.

Such collaborations can accelerate the discovery of novel chemical tools and deepen the understanding of fundamental biology. This academic, non-clinical research lays the essential groundwork for future translational efforts by identifying novel mechanisms and validating new therapeutic concepts.

Q & A

Basic: What are the common synthetic routes for 3-Methyl-2-(1H-pyrazol-4-yl)morpholine, and what key intermediates are involved?

Methodological Answer:
The compound is typically synthesized via Mannich reactions or multicomponent condensations involving morpholine derivatives and pyrazole precursors. For example:

  • Intermediate Formation : Reacting morpholine with formaldehyde and pyrazole-containing amines under reflux in ethanol (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)pyrimidin-2-amine derivatives) .
  • Microwave-Assisted Synthesis : Accelerating reaction rates using microwave irradiation for heterocyclic coupling (e.g., 4-((4-methyl-1,2,4-triazol-3-yl)methyl)morpholine derivatives) .
  • Key Intermediates : Morpholine-2-carboxylic acid esters or halogenated pyrazoles are often used to introduce substituents at the 2-position of the morpholine ring .

Advanced: How can researchers optimize reaction yields for introducing the pyrazole moiety to the morpholine ring system?

Methodological Answer:
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol or THF aids in reflux conditions .
  • Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance electrophilic substitution at the morpholine 2-position .
  • Temperature Control : Maintaining 80–100°C during coupling steps minimizes side reactions (e.g., over-alkylation) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) or recrystallization from ethanol removes unreacted pyrazole precursors .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Technique Key Parameters Example Data
¹H/¹³C NMR Chemical shifts for morpholine O/N and pyrazole protons (δ 3.5–4.5 ppm for morpholine CH₂; δ 7.5–8.5 ppm for pyrazole H) .¹H NMR (DMSO-d₆): δ 3.72–3.86 (m, 8H, morpholine), 7.10 (d, J=5.2 Hz, pyrazole) .
HRMS Exact mass confirmation (e.g., [M+H]+ = 300.0826 for C₁₀H₁₁N₇O₃) .Calculated: 300.0816; Found: 300.0826 .
HPLC-PDA Purity >98% with C18 columns (acetonitrile/water gradient) .Retention time: 8.2 min (λ = 254 nm) .

Advanced: How to address contradictions in spectral data (e.g., NMR shift discrepancies) between experimental and computational models?

Methodological Answer:

  • Validation Steps :
    • Solvent Effects : Compare experimental shifts in DMSO-d₆ vs. CDCl₃; pyrazole protons are sensitive to solvent polarity .
    • DFT Calculations : Use Gaussian or ADF software to simulate NMR shifts with B3LYP/6-31G(d) basis sets, accounting for tautomerism .
    • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., confirming pyrazole-morpholine dihedral angles) .
  • Case Study : Discrepancies in δ 7.5–8.5 ppm regions may arise from pyrazole tautomerism; computational models should include both 1H- and 2H-pyrazole conformers .

Basic: What are the reported biological activities of morpholine-pyrazole hybrids, and what assays are used?

Methodological Answer:

  • Antimicrobial Activity : Tested via MIC assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Enzyme Inhibition : Assessed via kinase inhibition assays (e.g., PI3Kα) using ADP-Glo™ kits .
  • Cytotoxicity : Evaluated with MTT assays on cancer cell lines (e.g., HeLa), showing IC₅₀ values <10 µM for derivatives .

Advanced: What computational methods are used to predict the compound's physicochemical properties, and how do they compare with experimental data?

Methodological Answer:

  • Tools : ACD/Labs Percepta for logP, pKa, and solubility predictions .
  • Validation :
    • LogP : Predicted vs. experimental (HPLC-derived) logP values show ±0.5 deviations due to morpholine’s hydrophilic nature .
    • Metabolic Stability : CYP450 metabolism predicted via MetaCore™; in vitro liver microsome assays (e.g., t₁/₂ = 45 min in human hepatocytes) .
  • Case Study : Predicted aqueous solubility (0.2 mg/mL) aligns with experimental data (0.18 mg/mL) at pH 7.4 .

Basic: What are the challenges in purifying this compound, and what techniques are effective?

Methodological Answer:

  • Challenges :
    • Polymorphism : Multiple crystalline forms (e.g., polymorph B in patent data) complicate crystallization .
    • Hydroscopicity : Morpholine derivatives absorb moisture, requiring anhydrous conditions during isolation .
  • Solutions :
    • Recrystallization : Use ethanol/water (7:3) to isolate stable polymorphs .
    • Prep-HPLC : C18 columns with 0.1% TFA in acetonitrile achieve >99% purity .

Advanced: How to design derivatives to improve metabolic stability while retaining activity?

Methodological Answer:

  • Strategies :
    • Bioisosteric Replacement : Substitute pyrazole with 1,2,4-triazole to reduce CYP450 oxidation .
    • Morpholine Ring Modifications : Introduce 3-methyl groups to block N-oxidation (e.g., 3-methylmorpholine derivatives in patents) .
    • Prodrug Design : Esterify hydroxyl groups to enhance plasma stability (e.g., acetate prodrugs in anticancer studies) .
  • Case Study : 4-(5-(1-Methylpyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-4-yl)morpholine showed 2× longer t₁/₂ in vivo compared to non-methylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.